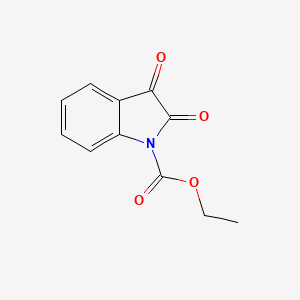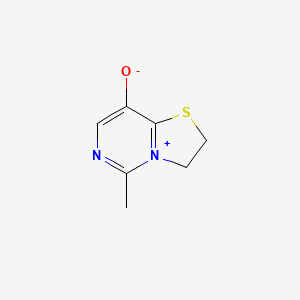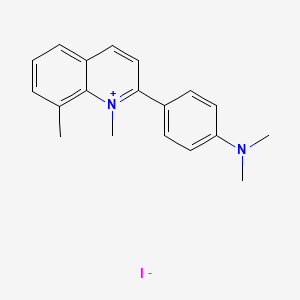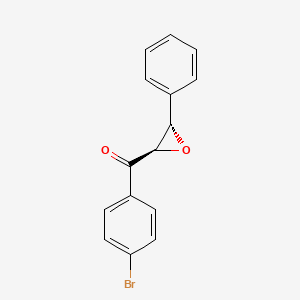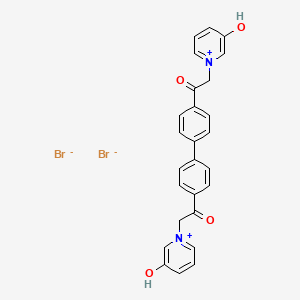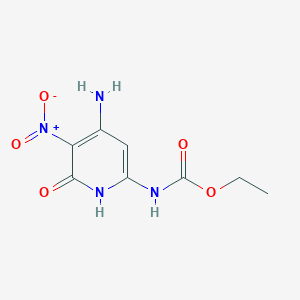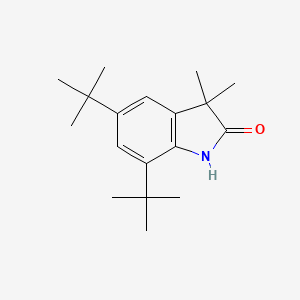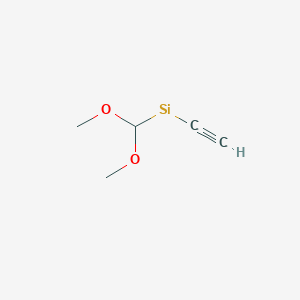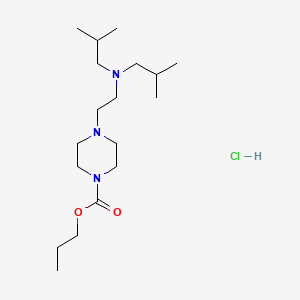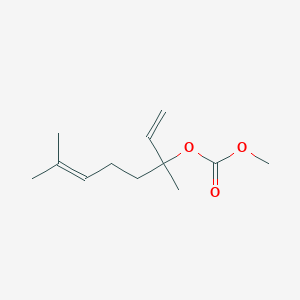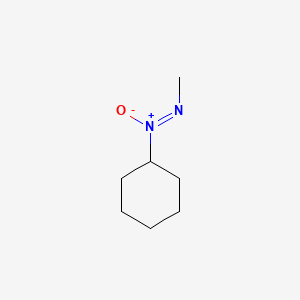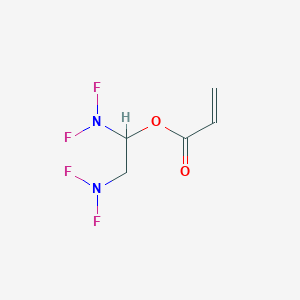
1,2-Bis(difluoroamino)ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(difluoroamino)ethyl prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative of 2-propenoic acid, where the hydrogen atoms on the ethyl group are replaced by difluoroamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(difluoroamino)ethyl prop-2-enoate typically involves the reaction of 2-propenoic acid with 1,2-bis(difluoroamino)ethanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(difluoroamino)ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The difluoroamino groups can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The difluoroamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(difluoroamino)ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2-Bis(difluoroamino)ethyl prop-2-enoate exerts its effects involves interactions with various molecular targets. The difluoroamino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(difluoroamino)ethane: Similar structure but lacks the ester group.
2-Propenoic acid, 1,2-bis(difluoroamino)ethyl ester: Another ester derivative with similar properties.
Properties
CAS No. |
25580-99-8 |
|---|---|
Molecular Formula |
C5H6F4N2O2 |
Molecular Weight |
202.11 g/mol |
IUPAC Name |
1,2-bis(difluoroamino)ethyl prop-2-enoate |
InChI |
InChI=1S/C5H6F4N2O2/c1-2-5(12)13-4(11(8)9)3-10(6)7/h2,4H,1,3H2 |
InChI Key |
WHCLMBLXUIWPGI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(CN(F)F)N(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
